

Application Notes and Protocols: 2-Methoxy-5-methylphenol as a Flavoring Agent

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Compound of Interest

Compound Name: 2-Methoxy-5-methylphenol

Cat. No.: B1664560

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **2-Methoxy-5-methylphenol** (CAS 1195-09-1), also known as isocreosol or 5-methylguaiacol, as a flavoring agent in food science research. This document includes its sensory properties, proposed signaling pathways for perception, and detailed experimental protocols for its analysis.

Introduction

2-Methoxy-5-methylphenol is a phenolic compound that contributes to the characteristic aroma of various foods and is particularly associated with smoky, spicy, and vanilla-like notes. [1][2] Its versatile aromatic profile makes it a subject of interest in flavor chemistry, sensory science, and the development of novel food products. Understanding its sensory characteristics and the underlying perceptual mechanisms is crucial for its effective application.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methoxy-5-methylphenol** is presented in the table below.

Property	Value	Reference
Synonyms	Isocreosol, 5-Methylguaiacol, 2-Hydroxy-4-methylanisole	[3]
Molecular Formula	C ₈ H ₁₀ O ₂	[4]
Molecular Weight	138.17 g/mol	[3]
Appearance	Yellow to light brown solid	[3]
Melting Point	32-39 °C	[3]
Boiling Point	115-117 °C at 20 mmHg	[3]
Solubility	Slightly soluble in water	[2]

Sensory Profile and Quantitative Data

The sensory perception of **2-Methoxy-5-methylphenol** is concentration-dependent. While specific quantitative data for **2-Methoxy-5-methylphenol** is limited in publicly available literature, data for the closely related compound, 2-Methoxy-4-methylphenol (creosol), provides valuable insights into the expected sensory profile. The odor character of phenolic compounds can change significantly with concentration.[2][5]

Table 1: Sensory Profile of 2-Methoxy-4-methylphenol (Creosol) at Various Concentrations (Proxy for **2-Methoxy-5-methylphenol**)

Concentration	Sensory Descriptor	Intensity (on a 15-point scale)	Reference
90 ppb (in water)	Detection Threshold	-	[1]
1.0 ppm (in water)	Sweet, Phenolic, Spicy, Vanilla, Medicinal, Clove-like, Smoky	Not specified	[1]
1.25 ppm (in water)	Sweet, Phenolic, Spicy, Vanilla, Medicinal, Clove-like, Smoky, Guaiacol-like, Woody, Phenolic nuance	Not specified	[1]
1.0%	Smoky, Sweet, Phenolic, Vanilla, Spicy, Clove, Floral (Carnation) nuance	Not specified	[1]

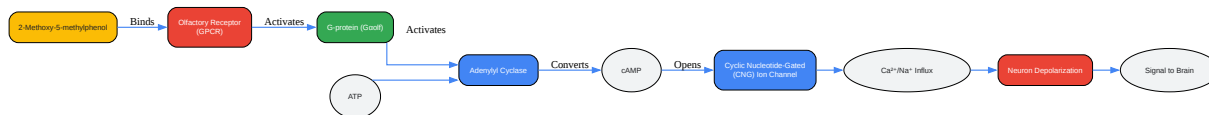
Note: This data is for 2-Methoxy-4-methylphenol and serves as an illustrative proxy for **2-Methoxy-5-methylphenol** due to structural similarity.

Signaling Pathways of Perception

The perception of **2-Methoxy-5-methylphenol** involves both the sense of smell (olfaction) and potentially the sense of chemesthesis (chemical irritation or pungency).

4.1. Olfactory Perception (Aroma)

The aroma of **2-Methoxy-5-methylphenol** is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium.[6][7] The binding of an odorant molecule to an OR initiates a signaling cascade.

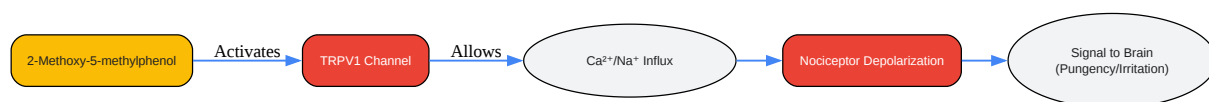


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Olfactory Signaling Pathway for Aroma Perception.

4.2. Chemesthetic Perception (Pungency/Irritation)

Some phenolic compounds can also elicit a pungent or irritating sensation through the activation of Transient Receptor Potential (TRP) channels, such as TRPV1.[8][9][10] These channels are non-selective cation channels that are also activated by heat and capsaicin.



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Chemesthetic Signaling Pathway via TRPV1 Activation.

Experimental Protocols

5.1. Protocol for Sensory Evaluation of 2-Methoxy-5-methylphenol

This protocol outlines a method for determining the sensory profile of **2-Methoxy-5-methylphenol** using a trained sensory panel.

Objective: To quantitatively describe the aroma and flavor profile of **2-Methoxy-5-methylphenol** at various concentrations in a neutral food matrix (e.g., water or a simple sugar

solution).

Materials:

- **2-Methoxy-5-methylphenol** ($\geq 98\%$ purity)
- Deionized, odor-free water or 5% sucrose solution
- Glass vials with Teflon-lined caps
- Graduated pipettes and volumetric flasks
- Sensory evaluation booths with controlled lighting and ventilation
- Data collection software (e.g., Compusense, FIZZ)

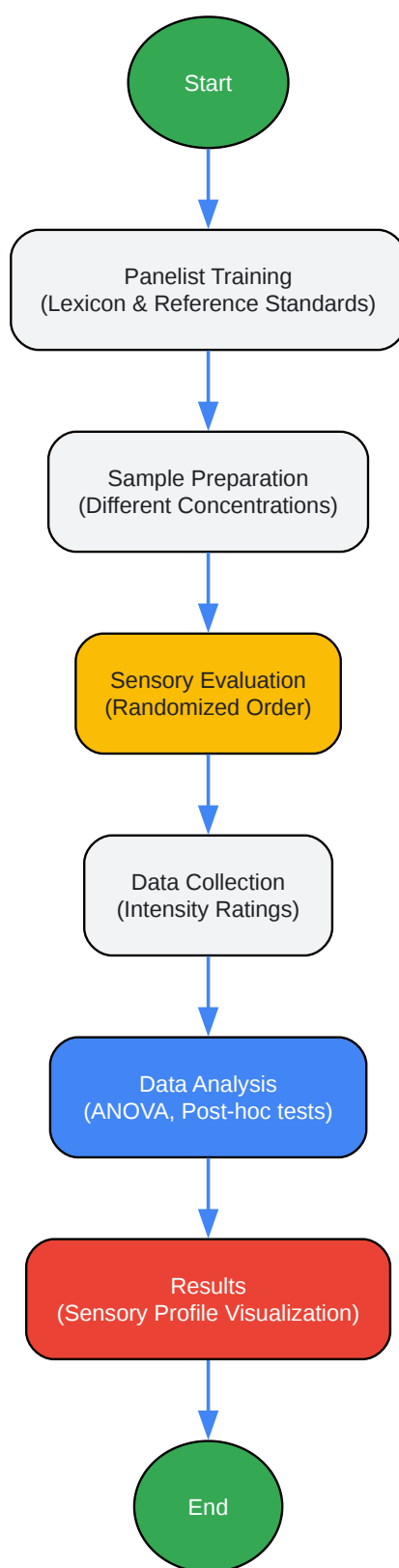
Procedure:

- Panelist Training:
 - Select 8-12 panelists based on their sensory acuity and verbal skills.
 - Conduct training sessions to familiarize panelists with the aroma and flavor lexicon associated with phenolic compounds (e.g., smoky, woody, spicy, medicinal, vanilla).
 - Provide reference standards for each descriptor at varying intensities.
- Sample Preparation:
 - Prepare a stock solution of **2-Methoxy-5-methylphenol** in ethanol.
 - Prepare a series of aqueous solutions at different concentrations (e.g., 0.1, 1, 5, 10, 50 ppm) by diluting the stock solution in the chosen neutral matrix.
 - Prepare a blank sample (matrix only).
 - Present 30 mL of each sample in coded, capped glass vials.
- Evaluation:

- Panelists evaluate the samples in individual sensory booths.
- Samples are presented in a randomized and balanced order.
- Panelists rate the intensity of each sensory attribute on a 15-point intensity scale (0 = none, 15 = extremely strong).
- Aroma is evaluated first by sniffing the headspace of the vial, followed by flavor evaluation by tasting.
- Panelists rinse their mouths with deionized water between samples.

Data Analysis:

- Analyze the intensity ratings using Analysis of Variance (ANOVA) to determine significant differences between concentrations.
- Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations differ significantly.
- Generate spider web plots or bar charts to visualize the sensory profiles at each concentration.



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Workflow for Sensory Evaluation.

5.2. Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol describes the use of GC-O to identify the aroma-active compounds in a food product containing **2-Methoxy-5-methylphenol**.

Objective: To determine the contribution of **2-Methoxy-5-methylphenol** and other volatile compounds to the overall aroma of a food sample.

Materials:

- Gas chromatograph with a flame ionization detector (FID) and an olfactory port.
- Appropriate GC column (e.g., DB-5, DB-Wax).
- Sample extraction equipment (e.g., solid-phase microextraction (SPME) fibers, distillation apparatus).
- Food sample containing **2-Methoxy-5-methylphenol**.
- Reference standard of **2-Methoxy-5-methylphenol**.

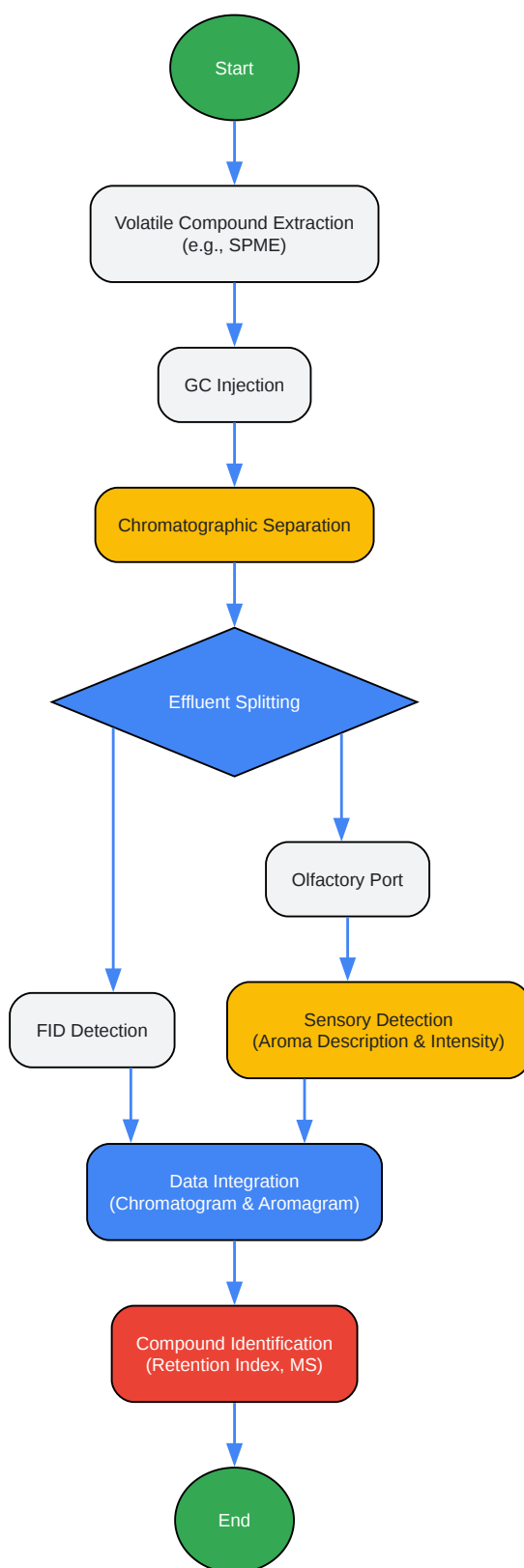
Procedure:

- Volatile Compound Extraction:
 - Extract volatile compounds from the food sample using a suitable method like SPME or solvent extraction.
- GC-O Analysis:
 - Inject the extracted volatiles into the GC.
 - The column effluent is split between the FID and the olfactory port.
 - A trained panelist sniffs the effluent from the olfactory port and records the time, duration, and description of each aroma perceived.
 - The FID provides data on the retention time and relative abundance of the compounds.

- Compound Identification:
 - Tentatively identify the aroma-active compounds by matching their retention indices and aroma descriptors with those of reference standards.
 - Confirm the identity of **2-Methoxy-5-methylphenol** by comparing its retention time and aroma with the pure standard.
 - For unknown compounds, further analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is required for identification.

Data Analysis:

- Create an aromagram by plotting the aroma intensity versus retention time.
- Calculate Odor Activity Values (OAVs) by dividing the concentration of each compound by its odor threshold to determine its contribution to the overall aroma.



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Workflow for GC-O Analysis.

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